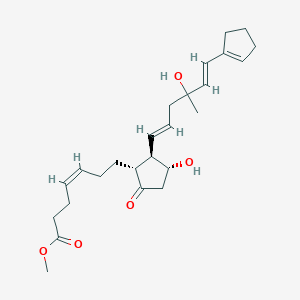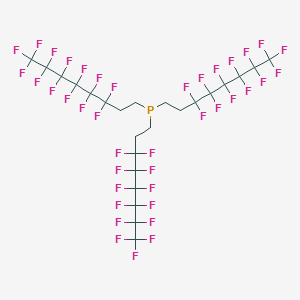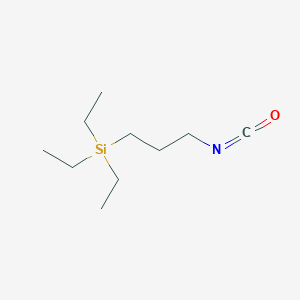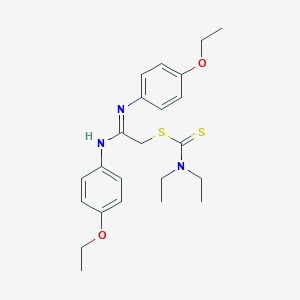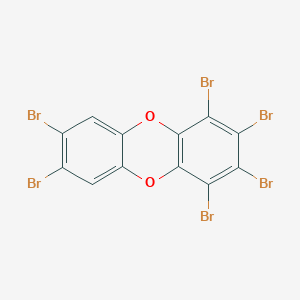
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a chemical compound that belongs to the family of brominated dioxins. It is a highly toxic and persistent environmental pollutant that is commonly found in industrial waste, electronic waste, and flame retardants. HxBDD has been identified as a potential threat to human health and the environment due to its toxicological properties.
Mechanism Of Action
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin acts as an endocrine disruptor, which means that it interferes with the normal functioning of hormones in the body. It binds to the aryl hydrocarbon receptor (AhR) and activates a signaling pathway that leads to the production of enzymes that metabolize hormones. This disruption of hormonal balance can lead to a wide range of health effects, including developmental abnormalities, reproductive dysfunction, and cancer.
Biochemical And Physiological Effects
Studies have shown that exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin can cause a wide range of biochemical and physiological effects. These include alterations in gene expression, changes in hormone levels, and damage to the immune system. 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has also been shown to cause developmental abnormalities in animals, including reduced growth rates and skeletal deformities.
Advantages And Limitations For Lab Experiments
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been used in laboratory experiments to study its toxicological properties and potential health effects. One advantage of using 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in these experiments is that it is a well-characterized compound with known toxicological properties. However, one limitation is that it is a highly toxic and persistent environmental pollutant, which makes it difficult to handle and dispose of safely.
Future Directions
There are several areas of future research that could help to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. These include:
1. Epidemiological studies to assess the health effects of exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in humans.
2. Studies to identify the sources and pathways of human exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
3. Development of more sensitive and specific biomarkers of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin exposure.
4. Studies to evaluate the potential for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin to accumulate in the food chain and pose a risk to human health.
5. Development of safer and more effective flame retardants that do not contain 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a highly toxic and persistent environmental pollutant that poses a potential threat to human health and the environment. Scientific research has provided insights into the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. Future research is needed to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin and to develop safer alternatives to this toxic compound.
Synthesis Methods
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is synthesized through the combustion of organic materials that contain bromine, such as plastics and electronic waste. The combustion process releases 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin as a byproduct, which can then contaminate the environment and pose a risk to human health.
Scientific Research Applications
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been the subject of extensive scientific research due to its toxicological properties. Researchers have studied the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
properties
CAS RN |
110999-44-5 |
|---|---|
Product Name |
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
Molecular Formula |
C12H2Br6O2 |
Molecular Weight |
657.6 g/mol |
IUPAC Name |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChI Key |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Other CAS RN |
110999-44-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



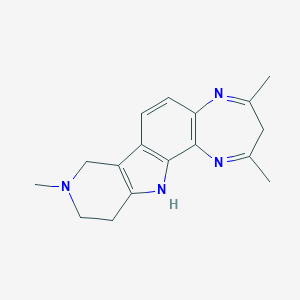
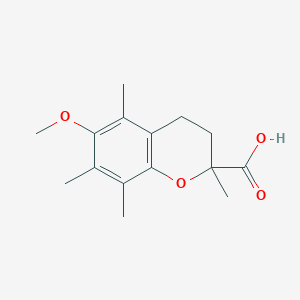
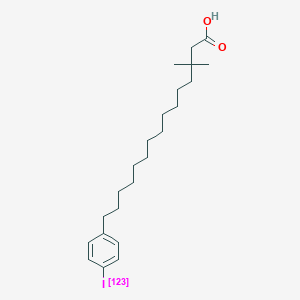

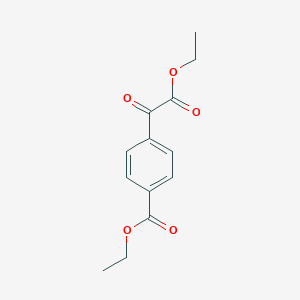
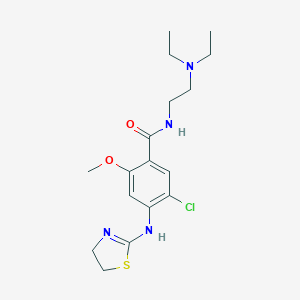
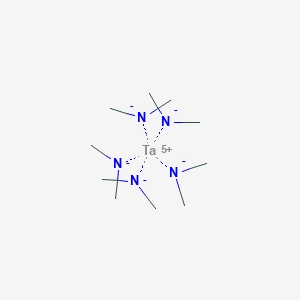

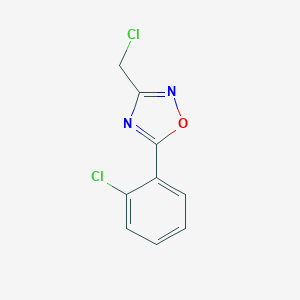
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
